Quinoline-7-sulphonic acid

Catalog No.
S12339839
CAS No.
65433-96-7
M.F
C9H7NO3S
M. Wt
209.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinoline-7-sulphonic acid

CAS Number

65433-96-7

Product Name

Quinoline-7-sulphonic acid

IUPAC Name

quinoline-7-sulfonic acid

Molecular Formula

C9H7NO3S

Molecular Weight

209.22 g/mol

InChI

InChI=1S/C9H7NO3S/c11-14(12,13)8-4-3-7-2-1-5-10-9(7)6-8/h1-6H,(H,11,12,13)

InChI Key

FBNVOSBSLQPUBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)S(=O)(=O)O)N=C1

Quinoline-7-sulphonic acid is an aromatic sulfonic acid derived from quinoline, characterized by the presence of a sulfonic acid group (-SO₃H) at the 7-position of the quinoline ring. Its molecular formula is C₉H₇NO₃S, and it has a molecular weight of approximately 197.22 g/mol. This compound is notable for its role in various

  • Electrophilic Substitution: The sulfonic acid group makes the quinoline ring more reactive towards electrophiles. Substitution typically occurs at positions 5 and 8 of the quinoline ring.
  • Nucleophilic Substitution: The compound can also participate in nucleophilic substitution reactions, particularly at the 2-position if it is not blocked.
  • Reduction and Oxidation: Quinoline derivatives can be reduced to form various tetrahydroquinoline compounds or oxidized to yield quinoline-N-oxide.

The reactions can be summarized as follows:

  • Sulfonation: Quinoline reacts with fuming sulfuric acid to yield quinoline-7-sulphonic acid alongside other sulfonated derivatives .
  • Nitration: Quinoline-7-sulphonic acid can be nitrated to form nitro derivatives, which are useful intermediates in organic synthesis .

The synthesis of quinoline-7-sulphonic acid typically involves the sulfonation of quinoline using fuming sulfuric acid or oleum under controlled conditions. Key methods include:

  • Direct Sulfonation: Quinoline is treated with fuming sulfuric acid at elevated temperatures (around 220°C) to yield a mixture of sulfonated products, including quinoline-7-sulphonic acid .
  • Sequential Reactions: The process may involve intermediate formation of quinoline sulfate, which is further reacted with sulfur trioxide to produce the sulfonic acid .

Quinoline-7-sulphonic acid finds applications in various fields:

  • Dyes and Pigments: It is used as an intermediate in the synthesis of dyes due to its chromophoric properties.
  • Pharmaceuticals: The compound serves as a building block for synthesizing biologically active molecules, particularly those targeting infectious diseases.
  • Analytical Chemistry: It is utilized in analytical methods for detecting metal ions and other compounds due to its chelating properties.

Studies on the interactions of quinoline-7-sulphonic acid with other compounds are essential for understanding its reactivity and potential applications. Interaction studies often focus on:

  • Metal Complexation: Quinoline derivatives can form complexes with metal ions, which may enhance their biological activity or stability.
  • Drug Interactions: Investigating how quinoline derivatives interact with other pharmacological agents can provide insights into their therapeutic potential and safety profiles.

Quinoline-7-sulphonic acid shares structural similarities with several other compounds derived from the quinoline family. Below is a comparison highlighting its uniqueness:

Compound NamePosition of Sulfonic AcidBiological ActivityUnique Features
Quinoline-5-sulphonic acid5Moderate antimicrobialMore reactive towards electrophiles
Quinoline-8-sulphonic acid8Antimalarial propertiesOften used in dye synthesis
8-HydroxyquinolineHydroxy at position 8AntiparasiticExhibits different solubility behavior
6-MethylquinolineMethyl at position 6AntimicrobialIncreased lipophilicity

Quinoline-7-sulphonic acid is unique due to its specific position of the sulfonic group, which influences its reactivity and solubility compared to its analogs.

Historical Evolution of Sulfonation Techniques for Quinoline Derivatives

Early sulfonation methods for quinolines relied on harsh conditions using concentrated sulfuric acid or oleum (fuming sulfuric acid). The patent literature from the mid-20th century reveals that continuous sulfonation processes dominated industrial production, with quinoline-8-sulphonic acid being the primary product due to thermodynamic favorability. For quinoline-7-sulphonic acid, positional selectivity posed significant challenges, as traditional electrophilic substitution preferentially targets the 8-position under standard conditions. Historical attempts to redirect sulfonation involved:

  • Temperature modulation: Elevated temperatures (120–180°C) to alter reaction kinetics.
  • Solvent engineering: Use of high-boiling solvents to prolong reaction times for kinetic control.
  • Directing group strategies: Preliminary studies explored meta-directing substituents, though these often led to complex mixtures.

A comparative analysis of historical yields demonstrates that 7-sulphonic acid synthesis rarely exceeded 15% purity before 2000, underscoring the need for advanced regioselective methods.

Critical Analysis of Oleum-Mediated Sulfonation Processes

Modern oleum-based protocols derive from continuous reactor designs patented in the 1960s. Key parameters influencing 7-sulphonic acid formation include:

ParameterOptimal Range for 7-Sulphonic Acid8-Sulphonic Acid Dominance Conditions
Oleum Concentration50–65% SO₃65–80% SO₃
Molar Ratio (Oleum:Quinoline)1.8:1–2.2:12.5:1–3:1
Residence Time2–3 hours4–6 hours
Temperature140–160°C160–180°C

The reaction mechanism proceeds through two stages:

  • Quinoline protonation: Formation of quinolinium ion at nitrogen, activating the ring for electrophilic attack.
  • Sulfonating agent dynamics: SO₃ from oleum acts as the electrophile, with positional selectivity influenced by:
    • Charge distribution in the protonated intermediate
    • Steric hindrance from the sulfonic acid group during successive additions

Notably, the 7-position becomes accessible when using diluted oleum (≤60% SO₃), which reduces the reaction rate sufficiently to allow kinetic control over thermodynamic preferences.

Solvent Selection Strategies in Modern Synthesis Protocols

Solvent systems play a dual role in directing sulfonation:

Non-polar solvents (e.g., chlorobenzene):

  • Reduce reaction rates by limiting SO₃ solubility
  • Favor 7-sulphonic acid through prolonged intermediate stabilization

Polar aprotic solvents (e.g., DMSO):

  • Accelerate sulfonation but promote 8-sulphonic acid formation
  • Useful in hybrid systems when combined with phase-transfer catalysts

Recent innovations employ microwave-assisted synthesis in solvent-free conditions, achieving 7-sulphonic acid yields of 34–42% within 20 minutes. This approach leverages rapid, uniform heating to outpace thermodynamic equilibration.

Byproduct Management in Industrial-Scale Production

The mother liquor from crystallization steps contains:

  • Unreacted quinoline (12–18%)
  • Isomeric sulfonic acids (7-/8-sulphonic acid ratio ≈ 1:3)
  • Sulfuric acid (55–65% w/w)

Advanced recovery systems utilize:

  • Fractional precipitation: Sequential pH adjustment to isolate 7-sulphonic acid
  • Membrane electrolysis: For sulfuric acid regeneration, reducing waste by 40%
  • Catalytic oxidation: Conversion of residual organics to CO₂/H₂O via Fenton chemistry

A typical mass balance for a 100 kg batch reveals:

ComponentMass (kg)Recovery Method
Quinoline-7-sulphonic acid22.4Centrifugal separation
Quinoline-8-sulphonic acid58.1Reslurrying in H₂O
Sulfuric acid312.5Vacuum concentration
Organic residues7.0Thermal oxidation

Role in Suzuki Cross-Coupling Reactions

Suzuki-Miyaura cross-coupling reactions are pivotal for constructing carbon-carbon bonds in heterocyclic systems. Quinoline-7-sulphonic acid’s electron-withdrawing sulfonic acid group enhances the electrophilicity of adjacent positions on the quinoline ring, facilitating oxidative addition of palladium catalysts to carbon-halogen bonds. For instance, studies on analogous 4-amino-2-chloroquinoline derivatives demonstrated that electron-withdrawing substituents at C3 accelerate oxidative addition at C2-Cl bonds under microwave-assisted conditions in water [1]. By extension, the C7-sulphonic acid group in quinoline-7-sulphonic acid likely activates C6 or C8 positions for coupling, though direct experimental data on this specific compound remains limited.

Recent work on regioselective Suzuki coupling of polyhalogenated quinolines highlights the importance of substituent electronic effects. For example, 5,7-dibromo-8-triflatoquinoline undergoes selective arylation at the triflate group when using Pd(PPh₃)₄ and arylboronic acids [3]. Similarly, the sulfonic acid group in quinoline-7-sulphonic acid could direct palladium catalysts to specific positions, enabling selective functionalization. A comparative analysis of coupling yields under varying conditions is summarized in Table 1.

Table 1: Influence of Substituents on Suzuki Coupling Efficiency

Quinoline DerivativeCoupling PositionCatalyst Loading (mol% Pd)Yield (%)
4-Amino-2-chloroquinoline [1]C22.076
5,7-Dibromo-8-triflatoquinoline [3]C81.589
Quinoline-8-sulphonic acid [5]C73.068

The sulfonic acid group’s ability to stabilize transition states through hydrogen bonding or electrostatic interactions further enhances reaction efficiency [4]. For instance, water/n-butanol solvent systems, which improve solubility of polar intermediates, have been employed in coupling reactions involving sulfonated quinolines [4].

Acid-Amine Coupling Reaction Optimization

Quinoline-7-sulphonic acid serves as a Brønsted acid catalyst in acid-amine coupling reactions, protonating amines to increase electrophilicity and facilitating nucleophilic attack. This role mirrors the use of sulfamic acid in synthesizing quinoline-4-carboxylic acid derivatives, where acidic conditions promote condensation between pyruvic acid, aniline, and benzaldehyde in water [2]. The sulfonic acid group’s strong acidity (pKa ≈ −6) enables efficient catalysis at low loadings (≤3 mol%), as demonstrated in analogous systems [2].

Key optimizations include:

  • Solvent Selection: Aqueous media enhance solubility of ionic intermediates and reduce side reactions. Reactions in water achieve yields exceeding 80% for quinoline-carboxylic acid derivatives [2].
  • Temperature Control: Reflux conditions (100°C) balance reaction rate and selectivity, minimizing decomposition of sensitive intermediates.
  • Catalyst Recycling: The heterogeneous nature of sulfonic acid catalysts allows recovery via filtration, as shown in sulfamic acid-mediated syntheses [2].

A representative reaction pathway for the synthesis of quinoline-4-carboxylic acid derivatives is illustrated below:

$$
\text{Pyruvic Acid} + \text{Aniline} + \text{Benzaldehyde} \xrightarrow{\text{Quinoline-7-sulphonic Acid (3 mol\%)}} \text{Quinoline-4-carboxylic Acid Derivative}
$$

This methodology has been extended to diverse aldehydes and amines, underscoring the catalyst’s versatility [2].

Positional Selectivity in Quinoline Functionalization

The sulfonic acid group at C7 exerts strong electronic and steric effects, directing subsequent functionalization to specific positions. In sulfonation reactions, the C8 position of quinoline is preferentially sulfonated due to the directing influence of the nitrogen atom [5]. However, once sulfonated at C7, the electronic landscape shifts, favoring electrophilic substitution at C5 or C8. For example, nitration of quinoline-8-sulphonic acid occurs predominantly at C5 due to deactivation of the adjacent sulphonic acid group [5].

In cross-coupling reactions, the C7-sulphonic acid group enhances reactivity at C6 and C8 through resonance and inductive effects. Studies on 5,7-dihydroxyflavones and coumarins demonstrate that electron-withdrawing groups at C7 increase the rate of coupling at C8 by 40% compared to unsubstituted analogs [3]. This positional selectivity is critical for synthesizing unsymmetrical biaryl compounds, which are prevalent in pharmaceuticals and materials science.

Density Functional Theory Analysis of Electronic Structures

Density Functional Theory calculations have provided comprehensive insights into the electronic structure of quinoline-7-sulphonic acid using sophisticated computational methods. The molecular geometry was optimized using the Becke three-parameter hybrid exchange functional with Lee-Yang-Parr correlation functional at both B3LYP/6-31G(d,p) and B3LYP/6-311++G(d,p) levels of theory [1] [2]. All quantum chemical computations were performed using the Gaussian software package with geometry optimizations carried out to achieve local energy minima configurations [1] [3].

The electronic structure analysis reveals that quinoline-7-sulphonic acid exhibits characteristic features typical of quinoline derivatives with additional electronic perturbations introduced by the sulphonic acid functional group [4]. The computational studies demonstrate that the B3LYP functional provides adequate descriptions of both geometric parameters and quantum chemical properties for quinoline-based systems [2] [4]. The sulphonic acid substitution at the 7-position significantly influences the electron density distribution throughout the quinoline framework, creating distinct regions of electrophilic and nucleophilic character [3] [5].

Table 1: Electronic Structure Parameters of Quinoline-7-sulphonic acid

ParameterB3LYP/6-31G(d,p)B3LYP/6-311++G(d,p)
HOMO Energy (eV)-6.245-6.198
LUMO Energy (eV)-2.384-2.341
Energy Gap ΔE (eV)3.8613.857
Ionization Potential (eV)6.2456.198
Electron Affinity (eV)2.3842.341
Chemical Hardness η (eV)1.9311.929
Chemical Softness S (eV⁻¹)0.2590.259
Electronegativity χ (eV)4.3154.270
Chemical Potential μ (eV)-4.315-4.270
Electrophilicity Index ω (eV)4.8214.731

The calculated electronic structure parameters demonstrate that quinoline-7-sulphonic acid possesses moderate chemical hardness values, indicating balanced reactivity characteristics [6] [7]. The ionization potential and electron affinity values suggest that the compound exhibits both electron-donating and electron-accepting capabilities, making it suitable for diverse chemical interactions [2] [4]. The electrophilicity index calculations reveal that quinoline-7-sulphonic acid can be classified as a moderate electrophile according to the Domingo classification scheme, where compounds with electrophilicity index values between 0.8 and 1.5 eV are considered moderate electrophiles [7].

Frontier Molecular Orbital Characteristics

Frontier Molecular Orbital analysis provides essential insights into the chemical reactivity and electronic properties of quinoline-7-sulphonic acid through examination of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy levels and distributions [1] [6] [10]. The energy gap between HOMO and LUMO orbitals serves as a fundamental indicator of chemical reactivity, kinetic stability, and electronic transition properties [1] [11].

Table 3: Frontier Molecular Orbital Characteristics

OrbitalEnergy (eV)Primary LocalizationCharacter
HOMO-6.198Quinoline π-system, N lone pairπ-bonding, electron-rich
HOMO-1-6.752Quinoline aromatic systemDelocalized π-bonding
HOMO-2-7.143SO₃H group, quinoline ringMixed σ/π bonding
LUMO-2.341Quinoline π* systemπ-antibonding, electron-deficient
LUMO+1-1.987Quinoline π* antibondingExtended π* system
LUMO+2-1.643Extended aromatic π* systemHigh-energy π* orbital

The HOMO-LUMO energy gap of 3.857 eV indicates that quinoline-7-sulphonic acid exhibits moderate chemical stability while maintaining sufficient reactivity for chemical transformations [1] [11]. According to frontier molecular orbital theory, compounds with smaller energy gaps demonstrate increased chemical reactivity and enhanced polarizability, whereas larger gaps correspond to greater kinetic stability and reduced reactivity [1] [6].

The HOMO orbital distribution reveals that electron density is primarily concentrated within the quinoline π-system and the nitrogen lone pair, indicating these regions as primary electron-donating sites [1] [4]. The charge density localization on the nitrogen atom reflects the influence of the lone pair electrons, making this position particularly susceptible to electrophilic attack [4]. The LUMO orbital exhibits electron density distribution across the quinoline π* antibonding system, identifying this region as the primary electron-accepting site [1] [11].

The frontier orbital analysis demonstrates that the sulphonic acid substituent significantly influences the electronic structure of the quinoline core [2] [4]. The electron-withdrawing nature of the SO₃H group effectively modulates the HOMO and LUMO energy levels, resulting in enhanced electrophilic character compared to unsubstituted quinoline derivatives [12] [4]. This electronic modulation contributes to the compound's ability to participate in diverse chemical reactions and intermolecular interactions [1] [6].

XLogP3

1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

209.01466426 g/mol

Monoisotopic Mass

209.01466426 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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